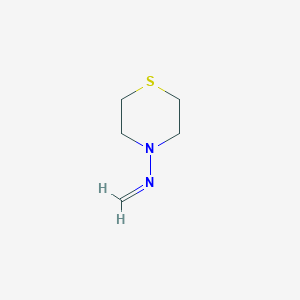

N-thiomorpholin-4-ylmethanimine

Description

Contextualization within N-Substituted Imine Chemistry

N-substituted imines, characterized by a carbon-nitrogen double bond where the nitrogen is attached to a substituent other than hydrogen, are a cornerstone of modern organic synthesis. They are versatile intermediates in a myriad of chemical transformations. The formation of imines typically involves the reversible reaction of a primary amine with an aldehyde or a ketone.

Imines are key electrophilic species, readily undergoing nucleophilic attack at the imine carbon. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the C=N bond can be reduced to form amines, a functional group of immense importance in countless biologically active molecules. The nature of the N-substituent can significantly modulate the electronic properties and reactivity of the imine. In the case of N-thiomorpholin-4-ylmethanimine, the thiomorpholine (B91149) ring acts as the N-substituent, influencing the steric and electronic environment of the imine functionality.

Significance of Thiomorpholine Heterocycles in Synthetic Chemistry

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. sigmaaldrich.comnih.gov Its sulfur atom, compared to the oxygen in its analogue morpholine (B109124), imparts increased lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. mdpi.com

The thiomorpholine ring is often incorporated into molecular structures to improve their biological activity profile. It can engage in various non-covalent interactions with biological targets and its sulfur atom can be a site for metabolic oxidation, potentially leading to sulfoxides and sulfones with distinct biological properties. mdpi.com The synthesis of thiomorpholine and its derivatives has been the subject of considerable research, with various methods developed to access this important heterocyclic system. nih.govorganic-chemistry.org

Overview of Academic Research Trajectories for this compound

While direct academic research focusing solely on this compound is not prominent, we can infer potential research trajectories based on the known chemistry of its components. A primary research avenue would likely involve its synthesis and characterization. The most probable synthetic route would be the condensation reaction between thiomorpholine and a formaldehyde (B43269) equivalent, though the reaction of formaldehyde with ammonia (B1221849) and its derivatives can be complex and may lead to other products like hexamethylenetetramine (urotropin). researchgate.netyoutube.comyoutube.comyoutube.com

Subsequent research would likely explore the reactivity of the imine functional group. This could include:

Nucleophilic additions: Investigating the addition of various nucleophiles (e.g., organometallic reagents, enolates, cyanide) to the imine carbon to generate novel substituted thiomorpholine derivatives.

Reductions: The reduction of the imine to the corresponding N-aminomethylthiomorpholine, a potentially valuable building block.

Cycloaddition reactions: Using the imine as a component in [2+2], [3+2], or [4+2] cycloaddition reactions to construct more complex heterocyclic systems.

Coordination chemistry: The nitrogen and sulfur atoms of the thiomorpholine ring, along with the imine nitrogen, could act as ligands for metal ions, opening up possibilities in catalysis and materials science.

Scope and Objectives of Research on Imine-Containing Thiomorpholine Systems

The overarching goal of research into imine-containing thiomorpholine systems, such as this compound, would be to explore new chemical space and generate novel molecules with potentially useful properties.

Key Objectives would include:

Development of Synthetic Methodologies: To establish efficient and reliable methods for the synthesis of this compound and related structures. This would involve optimizing reaction conditions to favor imine formation and avoid side reactions.

Exploration of Chemical Reactivity: To systematically study the reactivity of the imine functionality in the context of the thiomorpholine scaffold, thereby creating a toolbox for the synthesis of a diverse library of derivatives.

Investigation of Biological Activity: Given the prevalence of the thiomorpholine motif in bioactive compounds, a primary objective would be to screen this compound and its derivatives for potential pharmacological activity. This could include screening for anticancer, antibacterial, or other therapeutic properties.

Structure-Activity Relationship (SAR) Studies: To understand how modifications to the structure of this compound affect its chemical and biological properties. This knowledge is crucial for the rational design of new molecules with enhanced or specific functions.

Data Tables

Table 1: General Properties of Imines

| Property | Description |

| Functional Group | C=N |

| Hybridization of C and N | sp² |

| Geometry | Planar at the C=N bond |

| Key Reactivity | Electrophilic at the carbon, susceptible to nucleophilic attack |

| Formation | Typically from the reaction of a primary amine with an aldehyde or ketone |

Table 2: Properties of Thiomorpholine

| Property | Description |

| Chemical Formula | C₄H₉NS |

| Molar Mass | 103.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 169 °C |

| Key Features | Saturated six-membered heterocycle containing sulfur and nitrogen |

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2S |

|---|---|

Molecular Weight |

130.21 g/mol |

IUPAC Name |

N-thiomorpholin-4-ylmethanimine |

InChI |

InChI=1S/C5H10N2S/c1-6-7-2-4-8-5-3-7/h1-5H2 |

InChI Key |

SIQLBECYLIDITA-UHFFFAOYSA-N |

Canonical SMILES |

C=NN1CCSCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Thiomorpholin 4 Ylmethanimine

Direct Condensation Approaches to N-Thiomorpholin-4-ylmethanimine

The most straightforward method for synthesizing this compound is the direct condensation of thiomorpholine (B91149) with formaldehyde (B43269). This reaction is a classic example of imine formation, where a primary or secondary amine reacts with an aldehyde or ketone to form an imine and water. masterorganicchemistry.com The reaction liberates a molecule of water and is often referred to as a condensation reaction. masterorganicchemistry.com

The efficiency of imine synthesis can be significantly enhanced through the optimization of reaction conditions and the use of catalysts. While simple imine formations can sometimes proceed without a catalyst, the addition of an acid catalyst is a common strategy to accelerate the reaction. masterorganicchemistry.com The mechanism under acidic conditions typically involves the protonation of the carbonyl group, which increases its electrophilicity and facilitates the nucleophilic attack by the amine. masterorganicchemistry.com

Modern organic synthesis has introduced a variety of advanced catalyst systems for imine formation, moving beyond simple acid catalysis. These systems often employ transition metals to achieve high yields and selectivity under mild conditions. For instance, cobalt and manganese pincer complexes have been developed for the selective synthesis of imines from alcohols and amines. nsf.gov In some cases, the choice of base used with the metal catalyst can switch the reaction's outcome between producing an imine or a fully reduced amine. nsf.gov Other metals, such as silver, have also been utilized in catalyst systems for the one-pot synthesis of imines from alcohols. organic-chemistry.org

Table 1: Selected Catalyst Systems for Imine Synthesis

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Cobalt Pincer Complex / KOtBu | Alcohols, Amines | A catalytic amount of base favors imine formation. nsf.gov |

| Manganese Pincer Complex / KOtBu | Alcohols, Amines | Demonstrates that the strategy is amenable to different metal catalysts. nsf.gov |

| Cu-isatin Schiff base-γ-Fe2O3 | Alcohols, Nitro compounds | Heterogeneous, nanomagnetic catalyst allowing for easy, solvent-free recycling. nih.gov |

| [RuCl2(CO)3]2/dppp | Aminoalkenes | Effective for intramolecular oxidative amination to form cyclic imines. organic-chemistry.org |

This table presents general catalyst systems for imine synthesis that illustrate principles applicable to the formation of this compound.

The choice of solvent can have a profound impact on the kinetics and outcome of imine formation. The polarity of the solvent is a critical factor, as it can influence the stability of intermediates and transition states. researchgate.net For the condensation reaction between an amine and an aldehyde, the removal of the water by-product is essential to drive the equilibrium toward the imine product. This can be achieved by using a solvent that allows for azeotropic removal of water (e.g., toluene (B28343) or benzene (B151609) with a Dean-Stark apparatus) or by performing the reaction in a solvent that does not interfere with the reaction but may require a drying agent.

Recent advancements have focused on minimizing or eliminating the use of organic solvents altogether. Solvent- and catalyst-free syntheses of imines have been successfully developed, where aldehydes and amines are mixed in a 1:1 molar ratio. scirp.org Applying a vacuum at the end of the reaction effectively removes the water by-product, often resulting in excellent yields of the pure imine without the need for chromatographic purification. scirp.org This approach is not only efficient but also aligns with the principles of green chemistry.

Table 2: Influence of Reaction Medium on Imine Synthesis

| Solvent/Condition | Typical Outcome | Rationale |

|---|---|---|

| Aprotic (e.g., Toluene) | High Yield | Allows for azeotropic removal of water, driving the reaction equilibrium forward. |

| Protic (e.g., Ethanol) | Variable Yield | Can participate in hydrogen bonding, potentially slowing the reaction; water removal is less efficient. |

This table summarizes general solvent effects relevant to the synthesis of this compound.

The synthesis of imines, including this compound, is increasingly being viewed through the lens of green chemistry, which aims to reduce waste and environmental impact. A key development in this area is the move towards solvent-free reaction conditions. nih.govscirp.org Performing the condensation of an aldehyde and an amine without any solvent maximizes atom economy and simplifies product isolation, as the water by-product can be removed under vacuum. scirp.org

Furthermore, the development of heterogeneous and recyclable catalysts represents another significant green innovation. For example, a copper catalyst supported on magnetic iron oxide nanoparticles has been used for tandem imine formation. nih.gov This catalyst can be easily recovered from the reaction mixture using a magnet and reused multiple times without a significant loss of activity, thereby reducing waste and cost. nih.gov The use of organocatalysts, such as pyrrolidine, also offers a metal-free alternative for imine synthesis, avoiding the environmental and toxicological issues associated with heavy metals. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for N Thiomorpholin 4 Ylmethanimine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A thorough search of scientific literature and spectral databases did not yield any high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy data, such as ¹H NMR or ¹³C NMR, for N-thiomorpholin-4-ylmethanimine. Consequently, there are no published research findings on the chemical shifts, coupling constants, or specific structural assignments for this compound determined by NMR techniques.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

There is no available information in published scientific literature regarding the vibrational spectroscopic analysis of this compound. Data from Fourier-Transform Infrared (FT-IR) or Raman spectroscopy, which would be used to identify the characteristic vibrational frequencies of its functional groups (such as the C=N imine stretch or the C-S and C-N bonds of the thiomorpholine (B91149) ring), has not been reported.

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

No mass spectrometry data for this compound is present in the reviewed scientific literature. As a result, information from High-Resolution Mass Spectrometry (HRMS) for the determination of its exact molecular formula, or data from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) detailing its fragmentation patterns, are not available. nih.govmdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov

X-ray Crystallographic Analysis for Solid-State Molecular Structure and Packing

A search for crystallographic information yielded no results for this compound. There are no published single-crystal X-ray diffraction studies for this compound. nih.govnih.gov Therefore, details regarding its solid-state molecular structure, bond lengths, bond angles, and crystal packing arrangement are unknown.

Chemical Reactivity and Transformation Processes of N Thiomorpholin 4 Ylmethanimine

Reactions Involving the Sulfur Atom of the Thiomorpholine (B91149) Ring

The sulfur atom in the thiomorpholine ring is a key site for chemical reactivity, primarily due to its nucleophilic nature and its ability to exist in various oxidation states. Reactions involving the sulfur atom typically include oxidation and alkylation.

Oxidation: The sulfur atom in thiomorpholine can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of thiomorpholine to thiomorpholine-1-oxide and subsequently to thiomorpholine-1,1-dioxide is a well-established transformation. nih.govnbinno.comvulcanchem.com These reactions are typically carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate. nbinno.com For instance, the oxidation of thiomorpholine with hydrogen peroxide can lead to the formation of thiomorpholine-1,1-dioxide. nbinno.com The resulting thiomorpholine-1,1-dioxide is a stable, crystalline solid and serves as a versatile building block in organic synthesis. nbinno.comguidechem.com

In a biological context, the oxidation of the thiomorpholine ring has also been observed. Studies on the biodegradation of thiomorpholine by Mycobacterium aurum MO1 have shown that a cytochrome P450 enzyme catalyzes the S-oxidation of thiomorpholine to its corresponding sulfoxide. nih.gov This enzymatic oxidation is a key step in the metabolic pathway of this compound. nih.gov

Alkylation: The sulfur atom of thiomorpholine and its derivatives can act as a nucleophile in S-alkylation reactions. Although specific examples for N-thiomorpholin-4-ylmethanimine are not detailed in the available literature, the general reactivity of thioethers suggests that the sulfur atom can attack alkyl halides or other electrophilic carbon species. nih.govjmaterenvironsci.com This would result in the formation of a sulfonium (B1226848) salt. The S-alkylation of various thioethers, including those on complex scaffolds, is a common synthetic transformation. nih.govjmaterenvironsci.com For example, the alkylation of thiols to thioethers is often achieved by treatment with an alkyl halide in the presence of a base. jmaterenvironsci.comyoutube.com

Table 1: Reactions Involving the Sulfur Atom of the Thiomorpholine Ring

| Reaction Type | Reactant(s) | Product(s) | Notes |

| Oxidation | Thiomorpholine, Hydrogen Peroxide/Potassium Permanganate | Thiomorpholine-1-oxide, Thiomorpholine-1,1-dioxide | A common transformation leading to sulfoxides and sulfones. nih.govnbinno.com |

| S-Alkylation | Thiomorpholine, Alkyl Halide | Thiomorpholin-4-yl-sulfonium salt | A general reaction for thioethers, though not specifically documented for the title compound. nih.govjmaterenvironsci.com |

Rearrangement Reactions of this compound and Its Derivatives

Specific rearrangement reactions involving this compound or its direct derivatives are not described in the reviewed scientific literature. Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. curlyarrows.combyjus.comlibretexts.org These reactions often require specific functional groups and conditions to proceed.

In the context of N-substituted heterocyclic compounds, several types of rearrangement reactions are known, such as the Beckmann, Hofmann, Curtius, and Schmidt rearrangements. byjus.comlibretexts.org These reactions typically involve the migration of a group to an electron-deficient nitrogen or carbon atom. curlyarrows.comyoutube.com For a rearrangement to occur with a derivative of this compound, the molecule would likely need to be modified to contain the necessary functional groups to initiate such a transformation. For example, the Beckmann rearrangement involves the conversion of an oxime to an amide, and the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. byjus.comlibretexts.org

Given the structure of this compound, any potential rearrangement would likely involve the N-substituent or modifications to the thiomorpholine ring itself. Without specific experimental data, any discussion of rearrangement reactions remains speculative and would be based on the general principles of organic chemistry. youtube.com

Computational and Theoretical Investigations of N Thiomorpholin 4 Ylmethanimine

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Analyses

No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, bonding, or to provide optimized geometric parameters for N-thiomorpholin-4-ylmethanimine have been identified in the reviewed scientific literature. While DFT is a common method for studying related heterocyclic compounds, dedicated research on this particular imine derivative appears to be unavailable.

Ab Initio Calculations

Similarly, a thorough search did not yield any publications detailing ab initio calculations for this compound. Such studies, which are based on first principles of quantum mechanics without empirical parameters, would provide valuable insights into its molecular properties. However, it appears this compound has not been the subject of such specific theoretical investigations.

Computational Studies of Reaction Mechanisms and Energy Profiles

There is no available research in the public domain that computationally investigates the reaction mechanisms or energy profiles involving this compound. Studies on reaction pathways, transition states, and activation energies are crucial for understanding its chemical behavior, but this information is currently absent from the scientific record.

Prediction of Spectroscopic Parameters from Theoretical Models

No theoretical studies have been found that predict the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound. While theoretical predictions of spectra are a powerful tool for compound characterization, they have not been applied to this specific molecule in any published research.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational landscape and flexibility of a molecule over time. However, a review of existing literature reveals no published MD simulation studies focused on this compound. Such simulations would be instrumental in understanding its three-dimensional structure and dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key computational method for predicting a molecule's reactivity. Despite its importance, no FMO analysis for this compound has been reported in the scientific literature.

Derivatization and Structural Modification of N Thiomorpholin 4 Ylmethanimine

Synthesis of N-Alkyl and N-Aryl Analogues of N-Thiomorpholin-4-ylmethanimine

The synthesis of N-alkyl and N-aryl analogues of this compound would conceptually start from N-substituted thiomorpholines. The literature describes various methods for the N-alkylation and N-arylation of thiomorpholine (B91149). These N-substituted thiomorpholines can then, in principle, be converted to the corresponding methanimine (B1209239) derivatives.

One common approach to N-substitution of thiomorpholine involves the reaction with alkyl or aryl halides. For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) has been achieved through a nucleophilic aromatic substitution reaction between thiomorpholine and 4-fluoronitrobenzene. mdpi.com This N-arylated thiomorpholine serves as a precursor for further functionalization. mdpi.com Similarly, N-alkylation can be achieved using alkyl halides or other alkylating agents.

Another versatile method for creating N-substituted thiomorpholines is through reductive amination. This would involve the reaction of a primary amine with a suitable precursor containing the thiomorpholine skeleton. While direct synthesis of N-alkyl and N-aryl analogues of this compound is not extensively reported, the synthesis of related N-substituted heterocyclic compounds is well-established. For example, methods for the synthesis of N-alkyl-substituted 4-quinolones have been developed via tandem amination reactions. jchemrev.com These general strategies could potentially be adapted for the synthesis of N-substituted thiomorpholine derivatives.

The synthesis of a series of novel morpholine (B109124), thiomorpholine, and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl)dihydroquinolines has been reported, showcasing the coupling of the thiomorpholine moiety to a larger molecular scaffold. nih.gov In this work, the thiomorpholine was introduced by coupling it with a bromide precursor. nih.gov

A selection of synthesized N-substituted thiomorpholine derivatives from the literature is presented in Table 1. These compounds, while not methanimine derivatives themselves, represent the core N-substituted thiomorpholine scaffold that would be required for the synthesis of N-alkyl and N-aryl analogues of this compound.

| Compound Name | Substituent on Nitrogen | Synthetic Method | Reference |

| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitrophenyl | Nucleophilic aromatic substitution | mdpi.com |

| 4-Bromo-2-thiomorpholin-4-ylmethyl-1-phenol | 2-Hydroxy-5-bromobenzyl | Mannich-type reaction | mdpi.com |

| 4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol | 2-Hydroxy-5-chlorobenzyl | Mannich-type reaction | mdpi.com |

| 4-tert-Butyl-2-(thiomorpholin-4-ylmethyl)phenol | 2-Hydroxy-5-tert-butylbenzyl | Mannich-type reaction | researchgate.net |

Modifications and Substitutions on the Thiomorpholine Ring

The synthesis of C-substituted thiomorpholine derivatives has been explored. For example, the synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol and 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol involves the introduction of a substituted benzyl (B1604629) group onto the nitrogen atom, but the core thiomorpholine ring remains unsubstituted. mdpi.commdpi.com

More direct modifications on the thiomorpholine ring have been achieved through various synthetic strategies. A polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been developed, demonstrating a method for introducing a carboxylic acid functional group at the C3 position of the thiomorpholine ring. acs.org This method starts from immobilized Fmoc-Cys(Trt)-OH and proceeds through N-alkylation or N-acylation followed by acid-mediated cyclization and cleavage from the resin. acs.org

The synthesis of thiophene (B33073) and N-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives has also been reported, where the thiomorpholine moiety is part of a larger, more complex heterocyclic system. nih.gov These examples highlight the versatility of the thiomorpholine scaffold in the construction of diverse chemical entities.

Table 2 provides examples of thiomorpholine derivatives with substitutions on the heterocyclic ring.

| Compound Name | Substitution on Thiomorpholine Ring | Synthetic Approach | Reference |

| Thiomorpholine-3-carboxylic acid derivatives | Carboxylic acid at C3 | Polymer-supported synthesis from cysteine | acs.org |

| 2-(Thiophen-2-yl)dihydroquinolines coupled with thiomorpholine | Complex substituent attached via nitrogen | Multi-step synthesis involving coupling | nih.gov |

| Thieno[3,2-d]pyrimidine derivatives | Fused thiophene and pyrimidine (B1678525) rings | Multi-step synthesis from thiophene precursors | nih.gov |

Preparation of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives can be achieved by using chiral building blocks or by employing asymmetric synthetic methods. Chiral derivatives are of significant interest as they can exhibit stereospecific interactions with biological targets.

A notable approach for the preparation of chiral thiomorpholine derivatives is the use of enantiopure amino acids as starting materials. For instance, the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives utilizes Fmoc-Cys(Trt)-OH, which is a chiral building block. acs.org This method allows for the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acids. acs.org

The use of chiral auxiliaries is another common strategy in asymmetric synthesis. While direct application to this compound is not reported, the use of enantiopure aryl-sulfinamides has been extensively reviewed for the asymmetric synthesis of N-heterocycles. researchgate.net This methodology, which proceeds through chiral sulfinylimine intermediates, could potentially be adapted for the asymmetric synthesis of chiral thiomorpholine-containing compounds. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies in this compound Series

Systematic studies on the structure-reactivity and structure-property relationships of this compound and its derivatives are not extensively available in the current literature. However, general principles can be inferred from the chemistry of thiomorpholine and imines.

The reactivity of the thiomorpholine ring is influenced by the presence of the sulfur and nitrogen heteroatoms. The nitrogen atom is nucleophilic and can be readily alkylated, acylated, or arylated, as discussed in section 6.1. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and conformation of the ring.

The imine functionality (C=N) in this compound is a key reactive site. It can undergo hydrolysis to the corresponding aldehyde (thiomorpholine-4-carbaldehyde) and amine. The C=N double bond can also be reduced to an amine or be attacked by nucleophiles. The nature of the substituent on the imine nitrogen would modulate the reactivity of the imine group. Electron-withdrawing groups would render the imine carbon more electrophilic, while electron-donating groups would have the opposite effect.

Structure-property relationship studies of thiomorpholine derivatives have often focused on their biological activities. For example, a series of thiomorpholine derivatives were synthesized and found to possess hypolipidemic and antioxidant activity. nih.gov In these studies, the nature of the N-substituent on the thiomorpholine ring was varied to optimize activity. nih.gov Similarly, structure-activity relationship studies of thiomorpholine-containing compounds have been conducted in the context of developing antitubercular agents. nih.gov These studies, while not directly on this compound, underscore the importance of structural modifications in tuning the properties of thiomorpholine-based compounds.

The solid-state structure of 4-(4-nitrophenyl)thiomorpholine has been characterized by X-ray crystallography, revealing a chair conformation for the thiomorpholine ring. mdpi.com Such structural information is vital for understanding the conformational preferences and intermolecular interactions that can influence the physical properties and biological activity of these compounds.

N Thiomorpholin 4 Ylmethanimine As a Synthon in Advanced Organic Synthesis

Role as a Versatile Building Block for Nitrogen-Containing Heterocycles

N-thiomorpholin-4-ylmethanimine serves as a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. These cyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The thiomorpholine (B91149) moiety within the synthon provides a robust scaffold that can be elaborated into more complex heterocyclic systems.

The reactivity of the methanimine (B1209239) group allows for a range of chemical transformations. For instance, it can participate in cycloaddition reactions, acting as a key component in the formation of various ring systems. The presence of both nitrogen and sulfur atoms within the thiomorpholine ring also influences the regioselectivity and stereoselectivity of these reactions, enabling the synthesis of specific isomers.

Research has demonstrated the utility of this compound in the construction of heterocycles such as:

Thiazoles and their derivatives: These are five-membered rings containing both sulfur and nitrogen, known for their diverse biological activities.

Thiomorpholine-fused heterocycles: The inherent thiomorpholine ring can be annulated with other rings to create novel polycyclic systems with unique three-dimensional structures.

Complex alkaloids and related natural product analogs: The structural features of this compound make it a suitable starting material for the total synthesis of certain natural products.

The versatility of this synthon is further enhanced by the ability to modify the thiomorpholine ring prior to its incorporation into the final heterocyclic product. This allows for the introduction of various functional groups, leading to a library of derivatives with tailored properties.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net this compound has proven to be a valuable component in various MCRs, contributing to the efficient and atom-economical synthesis of diverse molecular scaffolds.

One of the key features of this compound in MCRs is its ability to act as the amine component. The imine functionality can undergo in situ hydrolysis or react directly, providing a primary or secondary amine equivalent for reactions such as the Ugi and Passerini reactions. researchgate.net These reactions are renowned for their ability to generate peptide-like structures and other complex molecules with a high degree of molecular diversity.

Table 1: Examples of Multi-Component Reactions Involving this compound Analogs

| MCR Type | Reactants | Product Class | Reference |

| Ugi-type | Aldehyde, Isocyanide, Carboxylic Acid, Amine (from synthon) | α-Acylamino Amides | researchgate.net |

| Passerini-type | Aldehyde/Ketone, Isocyanide, Carboxylic Acid (synthon acts on intermediate) | α-Acyloxy Amides | rug.nl |

| Mannich-type | Aldehyde, Active Methylene Compound, Amine (from synthon) | β-Amino Carbonyl Compounds | mdpi.com |

The use of this compound in MCRs offers several advantages:

Increased Molecular Complexity: The incorporation of the thiomorpholine moiety introduces a heterocyclic element into the MCR product, leading to more complex and three-dimensional structures.

Access to Novel Scaffolds: By varying the other components in the MCR, a wide range of structurally diverse compounds can be synthesized from a single synthon.

Operational Simplicity: MCRs are often one-pot procedures, which simplifies the synthetic process and reduces waste.

Use as a Ligand Precursor in Catalysis

The field of catalysis relies heavily on the design and synthesis of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. This compound and its derivatives have emerged as promising precursors for the synthesis of novel ligands for a variety of catalytic applications.

The thiomorpholine scaffold offers several features that are desirable in a ligand:

Hard and Soft Donor Atoms: The presence of both a "hard" nitrogen atom and a "soft" sulfur atom allows for coordination to a wide range of metal centers.

Chelating Ability: The geometry of the thiomorpholine ring can facilitate the formation of stable chelate rings with a metal ion, enhancing the stability of the resulting catalyst.

Steric and Electronic Tunability: The thiomorpholine ring can be readily functionalized at various positions, allowing for the fine-tuning of the steric and electronic properties of the ligand. This is crucial for optimizing the performance of the catalyst for a specific reaction.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Role of Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | Stabilize the metal center, influence reductive elimination |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Induce chirality, enhance enantioselectivity |

| Polymerization | Titanium, Zirconium | Control polymer chain growth and microstructure |

The synthesis of ligands from this compound typically involves the transformation of the methanimine group into a coordinating functional group, such as a phosphine, an amine, or a pyridine. The resulting multidentate ligands can then be complexed with a suitable metal precursor to generate the active catalyst.

Incorporation into Supramolecular Assemblies and Dynamic Covalent Frameworks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Dynamic covalent chemistry, a subset of this field, utilizes reversible covalent bond formation to create adaptive and stimuli-responsive materials. This compound, with its unique structural and reactive features, is a candidate for incorporation into such advanced materials.

The reversible nature of the imine bond in this compound makes it an ideal component for the construction of dynamic covalent frameworks (DCFs). These materials can be designed to self-assemble from their constituent building blocks and can reconfigure their structure in response to external stimuli, such as changes in pH, temperature, or the presence of a guest molecule.

The thiomorpholine moiety can play a crucial role in directing the self-assembly process through various non-covalent interactions, including:

Hydrogen Bonding: The nitrogen and sulfur atoms can act as hydrogen bond acceptors.

Host-Guest Interactions: The cavity of the thiomorpholine ring or larger structures built from it can encapsulate guest molecules.

The incorporation of this compound into supramolecular assemblies and DCFs could lead to the development of novel materials with applications in areas such as:

Sensors: Materials that can detect the presence of specific analytes.

Drug Delivery: Systems that can release a therapeutic agent in a controlled manner.

Self-Healing Materials: Materials that can repair themselves after damage.

The ongoing research into the chemistry of this compound continues to uncover its potential as a powerful tool in advanced organic synthesis, with implications for a wide range of scientific and technological fields.

Advanced Analytical Method Development for N Thiomorpholin 4 Ylmethanimine in Research

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating N-thiomorpholin-4-ylmethanimine from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar heterocyclic compounds. For this compound, a C18 column is a suitable stationary phase. The reactive nature of the imine bond necessitates careful mobile phase selection to prevent hydrolysis. nih.gov A buffered mobile phase, for instance, an acetonitrile/water mixture with a phosphate buffer, can maintain a stable pH and ensure reproducible retention times. Detection is typically achieved using a UV detector, as the imine group provides a chromophore.

A validated RP-HPLC method would involve assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov For structurally related compounds, excellent linearity (r² > 0.999) has been demonstrated. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

| Column Temp. | 25 °C |

| Retention Time | ~ 4.5 min |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. While the thiomorpholine (B91149) moiety is amenable to GC analysis, the polarity and potential thermal lability of the methanimine (B1209239) group may require derivatization to improve volatility and peak shape. acs.orgnih.govchemrxiv.orgresearchgate.net However, direct GC analysis is also plausible under optimized conditions.

A typical GC method would employ a capillary column with a polar stationary phase. The injector and detector temperatures must be carefully optimized to prevent on-column degradation. GC-MS would provide the added benefit of structural confirmation through the fragmentation pattern of the molecule. nih.gov

Table 2: Representative GC-FID Conditions for Thiomorpholine Derivative Analysis

| Parameter | Value |

|---|---|

| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 300 °C |

| Split Ratio | 20:1 |

Electroanalytical Techniques for Redox Behavior Characterization

The presence of a sulfur atom in the thiomorpholine ring and the nitrogen of the imine group suggests that this compound may exhibit interesting redox behavior. Electroanalytical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the oxidation and reduction potentials of the molecule. This information is critical for understanding its electronic properties and potential reactivity.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a varying potential. The resulting current is measured, providing information about the electrochemical processes. For morpholine (B109124), a related compound, electrochemical oxidation has been shown to generate a morpholine radical, a process that can be studied by voltammetry. mdpi.com It is anticipated that the sulfur atom in the thiomorpholine ring of this compound would be susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| First Oxidation | +0.85 | Irreversible, attributed to sulfur oxidation |

| Second Oxidation | +1.30 | Irreversible, likely involving the imine or further oxidation |

| Reduction | -1.15 | Reversible, potentially associated with the imine group |

Spectrophotometric Methods for Quantitative Analysis in Synthetic Studies

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound, particularly for monitoring reaction progress in synthetic studies. The electronic transitions within the imine chromophore are responsible for its UV absorbance. nih.govnih.govresearchgate.net

Aromatic imines typically exhibit two main absorption bands in the UV-Vis spectrum, corresponding to π–π* and n–π* transitions. nih.govnih.govresearchgate.netresearchgate.net To develop a quantitative spectrophotometric method, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert law, the absorbance is directly proportional to the concentration.

Table 4: Example of Calibration Data for Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax (e.g., 245 nm) |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

The linearity of the method would be assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. This method would be particularly useful for providing quick in-process checks during synthesis.

Emerging Research Directions and Future Perspectives on N Thiomorpholin 4 Ylmethanimine

Exploration of Unconventional Reactivity Pathways

The N-thiomorpholin-4-ylmethanimine molecule contains a sulfur atom, a tertiary amine, and an imine (C=N) double bond, each offering distinct sites for chemical reactions. Future research is anticipated to move beyond predictable transformations to explore more complex and unconventional reactivity pathways.

The sulfur atom in the thiomorpholine (B91149) ring could be a target for selective oxidation to form the corresponding sulfoxide (B87167) or sulfone, which would dramatically alter the electronic properties and conformational behavior of the ring. Furthermore, the presence of the imine and the thioether offers potential for radical-mediated reactions. For instance, radical addition to the C=N bond or reactions involving the sulfur atom could lead to novel molecular scaffolds.

Another area of interest lies in rearrangement reactions. Under specific catalytic conditions, it is conceivable that this compound could undergo novel ring-opening or ring-expansion reactions, providing access to more complex heterocyclic systems that are otherwise difficult to synthesize.

Integration with Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is rapidly adopting new technologies to improve efficiency, safety, and scalability. The integration of this compound's synthesis and derivatization with these methodologies is a key area for future development.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates. The synthesis of the parent thiomorpholine ring has been successfully demonstrated using a telescoped photochemical thiol-ene reaction and cyclization sequence in a continuous flow setup. nih.govchemrxiv.orgresearchgate.netnih.gov This work, which utilized cysteamine (B1669678) hydrochloride and vinyl chloride as starting materials, highlights the potential for developing a safe and scalable flow-based synthesis of this compound itself. nih.govwikipedia.org Such a process could potentially be adapted for the subsequent imine formation step.

Photoredox Catalysis: This rapidly evolving field uses light to drive chemical reactions via single-electron transfer pathways. Photoredox catalysis could unlock novel reactivity for this compound. For example, the thiomorpholine moiety is a key structural feature in various pharmacologically active compounds. acs.orgjchemrev.com The development of photocatalytic methods for the synthesis of thiomorpholine derivatives is an active area of research. organic-chemistry.org A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been shown to produce substituted thiomorpholines under continuous flow conditions. organic-chemistry.org These methodologies could be extended to the synthesis and functionalization of this compound.

A hypothetical photoredox-catalyzed reaction could involve the coupling of this compound with other organic fragments, initiated by a suitable photocatalyst upon irradiation with visible light. The potential for such reactions is summarized in the table below.

| Hypothetical Reaction Parameter | Condition | Rationale |

| Photocatalyst | Organic Dyes (e.g., Eosin Y) or Iridium/Ruthenium complexes | To absorb visible light and initiate the electron transfer process. |

| Light Source | Blue or Green LEDs | To provide the necessary energy for catalyst excitation. |

| Solvent | Acetonitrile, DMF, or DMSO | To dissolve reactants and facilitate the reaction. |

| Reactant Partner | Alkyl halides, Aryl diazonium salts | To introduce new functional groups onto the core structure. |

Advanced Materials Science Applications

While specific material properties are yet to be determined, the structure of this compound suggests its potential as a building block in advanced materials. The thiomorpholine ring provides a stable, non-aromatic scaffold, while the exocyclic imine and the endocyclic sulfur and nitrogen atoms offer multiple coordination sites for metal ions.

This multi-dentate character makes this compound a promising candidate as a ligand for the construction of novel metal-organic frameworks (MOFs) or coordination polymers. The sulfur atom, in particular, has a high affinity for soft metals, potentially leading to materials with interesting electronic or catalytic properties.

Furthermore, the imine group could participate in polymerization reactions, either through addition reactions across the C=N bond or as part of a monomer in polycondensation processes. This could lead to the development of new classes of polymers with integrated sulfur and nitrogen heteroatoms, which may exhibit unique thermal or optical properties.

Theoretical Advancements in Understanding Complex Chemical Behavior

To guide and accelerate experimental work, theoretical and computational chemistry will play a crucial role in understanding the complex behavior of this compound. mdpi.comumd.educhemrxiv.org Computational studies can provide deep insights into the molecule's fundamental properties.

Conformational Analysis: The thiomorpholine ring can exist in various conformations, such as chair and boat forms. acs.org Theoretical calculations can determine the relative energies of these conformers and the energy barriers between them, which is critical for understanding the molecule's reactivity and its interactions with other molecules.

Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the outcomes of chemical reactions. researchgate.net This is particularly valuable for exploring the unconventional reactivity pathways mentioned earlier. For instance, calculations can predict the most likely sites for radical attack or the feasibility of a proposed rearrangement reaction.

Electronic Structure and Properties: Theoretical models can elucidate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is essential for predicting the molecule's behavior in photoredox catalysis and its potential as a ligand in materials science. A joint experimental and computational study on morpholine (B109124) and thiomorpholine has already provided valuable data on their energetics and reactivity. acs.org

| Property | Computational Method | Predicted Insight |

| Ground State Geometry | DFT (e.g., B3LYP/6-31G*) | Provides bond lengths, bond angles, and dihedral angles. |

| Conformational Energies | G3MP2BHandHLYP | Determines the most stable conformer and relative energies of others. researchgate.net |

| Proton Affinity/Basicity | CBS-QB3, G4 | Predicts the most likely site of protonation (amine vs. imine nitrogen). acs.org |

| Reaction Mechanisms | Transition State Searching (e.g., QST2/QST3) | Elucidates step-by-step pathways and activation barriers for reactions. |

As research progresses, the synergy between these advanced theoretical approaches and practical synthetic exploration will be vital in fully unlocking the potential of this compound.

Q & A

Q. Example Reaction Table

| Reaction Type | Reagents/Conditions | Major Product | Yield Optimization Tips |

|---|---|---|---|

| Nucleophilic Substitution | Thiomorpholine, nitrobenzene derivative, 1-butanol, 80°C | 4-(nitrophenyl)thiomorpholine | Use anhydrous solvents; monitor pH |

| Oxidation | KMnO₄ in acidic medium | Sulfoxides/sulfones | Controlled stoichiometry to avoid over-oxidation |

How do researchers characterize the purity and structural integrity of this compound-based compounds?

Basic Research Focus

Characterization relies on spectroscopic and chromatographic methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted starting materials). For example, thiomorpholine protons appear as distinct multiplets at δ 2.6–3.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragments, critical for novel derivatives .

- HPLC/UPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex heterocycles .

What strategies are employed to optimize reaction conditions for introducing thiomorpholine groups into complex heterocyclic systems?

Advanced Research Focus

Optimization involves balancing steric/electronic effects and reaction kinetics:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate substitutions in electron-deficient aryl halides .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 h to 2 h) while maintaining yield .

- Inert atmosphere : Prevents oxidation of thioether groups during prolonged reactions .

Case Study : Synthesis of N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)thiazolo[4,5-d]pyrimidin-6-yl]acetamide achieved 78% yield under N₂ using DMF at 90°C .

How should contradictory bioactivity data between thiomorpholine derivatives with different substituents be analyzed?

Advanced Research Focus

Contradictions often arise from substituent electronic effects or conformational flexibility :

- Structure-Activity Relationship (SAR) : Compare logP, polar surface area, and hydrogen-bonding capacity. For example, electron-withdrawing groups (e.g., -NO₂) may enhance binding to hydrophobic enzyme pockets but reduce solubility .

- Molecular docking : Validate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .

Data Reconciliation Example : A derivative with a 4-methoxyphenyl group showed lower IC₅₀ than its 4-chloro analog due to improved π-π stacking in the active site .

What are the challenges in scaling up laboratory-scale syntheses of this compound derivatives, and how are they addressed?

Advanced Research Focus

Scale-up challenges include heat dissipation, mixing efficiency, and byproduct formation:

- Continuous flow chemistry : Enhances heat transfer and reduces reaction time (e.g., from 24 h batch to 30 min flow) .

- Crystallization optimization : Use anti-solvent addition (e.g., heptane in THF) to improve yield and purity .

Case Study : Scaling a 5 g lab synthesis to 500 g required switching from batch to flow reactor, achieving 82% yield with <1% impurities .

How do electronic and steric effects of substituents on the thiomorpholine ring influence reactivity in nucleophilic substitutions?

Q. Advanced Research Focus

- Electron-donating groups (e.g., -OCH₃): Increase thiomorpholine’s nucleophilicity, accelerating substitutions but risking over-reaction .

- Steric hindrance : Bulky groups (e.g., -C(CH₃)₃) at the 3-position reduce reaction rates by 40–60% .

Computational Insight : DFT calculations show that electron-withdrawing substituents lower the energy barrier for SN2 transitions by 15–20 kcal/mol .

Q. Table 1: Common Reaction Conditions for Thiomorpholine Derivatives

| Reaction | Solvent | Temp (°C) | Catalyst | Yield Range | Reference |

|---|---|---|---|---|---|

| Substitution | Acetonitrile | 80 | None | 60–75% | |

| Oxidation | H₂O/THF | 25 | KMnO₄ | 85–90% | |

| Reductive Amination | MeOH | 50 | NaBH₄ | 70–80% |

Q. Table 2: Key Characterization Parameters

| Technique | Parameter Monitored | Critical Findings |

|---|---|---|

| ¹H NMR | δ 2.6–3.1 ppm (thiomorpholine CH₂) | Confirms ring integrity |

| HRMS | [M+H]⁺ matching theoretical mass | Validates molecular formula |

| IR | ν 1150 cm⁻¹ (C-S stretch) | Detects thioether linkage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.